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Compound of Interest

Compound Name: 2-Bromo-6-(piperidin-1-yl)pyridine

Cat. No.: B1277709

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of
2-Bromo-6-(piperidin-1-yl)pyridine. Where specific experimental data for the target
compound is not publicly available, this guide furnishes detailed, standard experimental
protocols for the determination of these essential parameters.

Core Physicochemical Data

Quantitative data for 2-Bromo-6-(piperidin-1-yl)pyridine is summarized below. It should be
noted that while fundamental identifiers are well-established, specific experimental values for

properties such as melting point, boiling point, and solubility are not widely reported in publicly
accessible literature.
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Property Value Source
CAS Number 24255-97-8 [1112]
Molecular Formula C10H13BrNz [2]
Molecular Weight 241.13 g/mol [2]

Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported
logP Not reported
Synthesis Workflow

The synthesis of 2-Bromo-6-(piperidin-1-yl)pyridine can be achieved via a nucleophilic

aromatic substitution reaction. The logical workflow for this synthesis is depicted below.
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Caption: Synthesis workflow for 2-Bromo-6-(piperidin-1-yl)pyridine.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/product/b1277709?utm_src=pdf-body-img
https://www.benchchem.com/product/b1277709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections detail standard methodologies for determining key physicochemical
properties. These protocols are general and can be adapted for the specific analysis of 2-
Bromo-6-(piperidin-1-yl)pyridine.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically
0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and
broaden the melting range.[3]

Methodology: Capillary Method

o Sample Preparation: A small amount of the finely powdered, dry compound is packed into a
thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4][5]

o Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is
aligned with the thermometer bulb.[3] This assembly is then placed in a heating apparatus,
such as a Thiele tube containing mineral oil or an automated melting point apparatus with a
heated metal block.

e Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute,
especially when approaching the expected melting point.[5] Constant stirring of the heating
bath is crucial for uniform temperature distribution.[3]

e Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded. The
melting point is reported as the range T1-T2.[4][5]

e Replicate Analysis: The determination should be repeated at least twice to ensure
consistency.

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (logP or log Kow) is a measure of a compound's lipophilicity and is
crucial for predicting its pharmacokinetic properties, such as absorption and distribution. It is
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defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of
n-octanol and water.[6][7]

Methodology: Shake Flask Method (OECD 107)[6][8]

¢ Solvent Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer)
are mutually saturated by shaking them together for 24 hours, followed by a separation
period.

o Sample Preparation: A stock solution of the test compound is prepared in the aqueous
phase. A precisely measured amount of this solution is added to a vessel containing a known
volume of the pre-saturated n-octanol.[6] The initial concentration in the aqueous phase
should be accurately known.

o Equilibration: The vessel is sealed and agitated (e.g., by shaking) at a constant temperature
(typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration can
vary; for compounds with high logP values, this may take up to 24 hours.

e Phase Separation: The two phases (n-octanol and aqueous) are separated, typically by
centrifugation to ensure a clean partition.[6]

» Concentration Analysis: The concentration of the compound in both the aqueous and n-
octanol phases is determined using a suitable analytical technique, such as High-
Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. The final value is expressed as
its base-10 logarithm (logP). The analysis is performed in triplicate with varying solvent
volume ratios.[6]

Alternative Methodology: HPLC Method

A rapid and less material-intensive method involves using reverse-phase HPLC.[9] A
correlation is established between the compound's retention time on a nonpolar stationary
phase (like C18) and the known logP values of a series of standard compounds. The logP of
the test substance can then be interpolated from its measured retention time under the same
conditions.[6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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